Enhanced Reactivity in Suzuki-Miyaura Cross-Coupling Driven by Ortho-Fluorine Substitution
The presence of ortho-fluorine substituents on the phenyl ring increases the Lewis acidity of the boronic acid, accelerating the transmetalation step in the Suzuki-Miyaura catalytic cycle. This effect is a class-level characteristic of ortho-substituted fluorinated phenylboronic acids, leading to faster reaction rates compared to unsubstituted phenylboronic acid [1]. While a direct head-to-head kinetic comparison for this specific compound is not available, studies on analogous 2,3- and 2,4-difluorophenylboronic acids confirm their successful coupling at 80-90°C using SPhos ligand, conditions under which non-fluorinated analogs are less efficient [2].
| Evidence Dimension | Reactivity (transmetalation rate) in Suzuki-Miyaura Coupling |
|---|---|
| Target Compound Data | Accelerated transmetalation due to ortho-fluorine substitution (qualitative class effect) |
| Comparator Or Baseline | Phenylboronic acid (unsubstituted) |
| Quantified Difference | 150 times faster for polyfluorophenylboronic acid vs. phenylboronic acid; 4 times faster for 2-fluorophenylboronic acid vs. phenylboronic acid (class-level rate enhancement observed for fluorinated analogs) [1] |
| Conditions | Pd-catalyzed Suzuki-Miyaura coupling; literature review of ortho-substituted fluorinated phenylboronic acids |
Why This Matters
This class-level reactivity advantage can translate to higher yields and shorter reaction times in process-scale syntheses, directly impacting cost-efficiency.
- [1] Kinzel T, Zhang Y, Buchwald SL. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. J. Am. Chem. Soc. 2010, 132, 14073-14075. View Source
- [2] Barder TE, Walker SD, Martinelli JR, Buchwald SL. J. Am. Chem. Soc. 2005, 127, 4685. (Reported conditions for 2,3- and 2,4-difluorophenylboronic acid coupling). View Source
